[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
Description
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-derived amine compound with a 3-chloro-substituted benzyl group at the 1-position and a methylamine moiety at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGHIWVEJCELMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 3-Chloro-benzyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chloro-benzyl group. This can be achieved through nucleophilic substitution reactions using 3-chloro-benzyl chloride.
Addition of the Methylamine Group: The final step involves the introduction of the methylamine group to the piperidine ring. This can be done through reductive amination reactions using formaldehyde and methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced derivatives of the piperidine ring and substituents.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and the 3-chloro-benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, differing in substituent positions, functional groups, or aromatic systems.
Positional Isomers of Chloro-Substituted Benzyl Derivatives
- 1-(4-Chloro-benzyl)-piperidin-4-amine hydrochloride (): Key Difference: Chloro substituent at the para position of the benzyl group. The electron-withdrawing chloro group also increases polarity, affecting solubility and membrane permeability .
Substitution of Chloro with Methyl or Methoxy Groups
- Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride (): Key Difference: Methyl group at the para position instead of chloro. However, reduced polarity may decrease solubility in aqueous environments .
- [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine Hydrochloride ():
Dichloro-Substituted Benzyl Derivatives
Phenethyl vs. Benzyl Substituents
Structural and Physicochemical Comparison Table
Biological Activity
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, also known by its CAS number 1261235-01-1, is a chemical compound with a piperidine structure that has garnered attention in pharmacological research. This compound is of interest due to its potential biological activities, particularly in the context of neurological applications and receptor interactions.
- Molecular Formula : C13H20ClN2
- Molecular Weight : 238.76 g/mol
- CAS Number : 1261235-01-1
Biological Activity Overview
The biological activity of this compound can be summarized through its interactions with various biological systems and potential therapeutic applications.
1. Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit properties similar to other piperidine derivatives, which are often explored for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The presence of the chlorobenzyl group is hypothesized to influence its binding affinity to various receptors, potentially affecting its pharmacological profile.
2. Antibacterial Activity
Research has indicated that piperidine derivatives can possess antibacterial properties. For instance, compounds structurally related to this compound have shown activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| 2,6-Dipiperidino-1,4-dibromobenzene | 75 (B. subtilis) | B. subtilis |
| 2,4,6-tripyrrolidinochlorobenzene | <125 (E. coli) | E. coli |
Case Study 1: Receptor Binding Affinity
A study focused on the binding affinity of piperidine derivatives to acetylcholine receptors demonstrated that compounds with similar structures could effectively inhibit acetylcholinesterase (AChE), a key enzyme in cholinergic signaling. The study found that certain derivatives showed promising IC50 values, indicating strong inhibitory effects.
Case Study 2: Antibacterial Evaluation
In vitro evaluations of various piperidine derivatives revealed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL for effective compounds, suggesting that structural modifications, including halogen substitutions like chlorine, enhance bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
